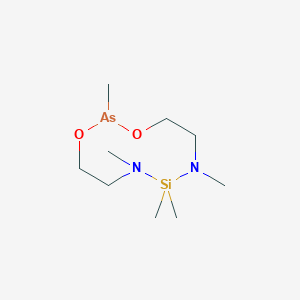
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane is a complex organic compound with a unique structure that includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
Preparation Methods
The synthesis of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of organosilicon reagents and controlled reaction environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it has potential applications in drug development and as a probe for studying biological processes. In medicine, it may be explored for its therapeutic properties, while in industry, it can be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane can be compared with other similar compounds, such as 2,2,5,7,8-Pentamethyl-6-chromanol and 2,2,4,6,6-pentamethylheptane . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of oxygen, nitrogen, and silicon atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
89865-03-2 |
|---|---|
Molecular Formula |
C9H23AsN2O2Si |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2,6,7,7,8-pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-13-8-6-11(2)15(4,5)12(3)7-9-14-10/h6-9H2,1-5H3 |
InChI Key |
LEEDCFOKFYOQHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[As](OCCN([Si]1(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


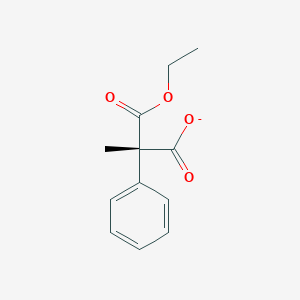
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)
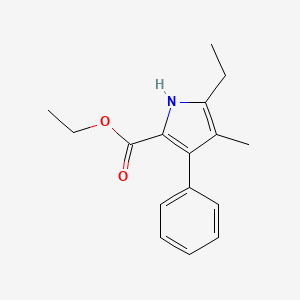

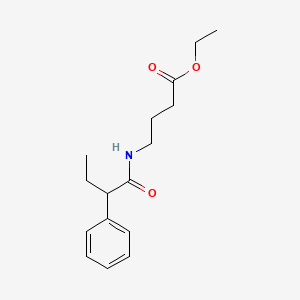
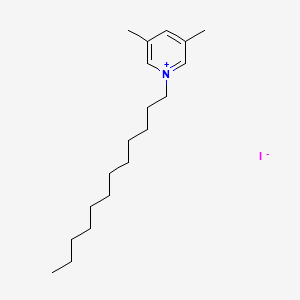
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
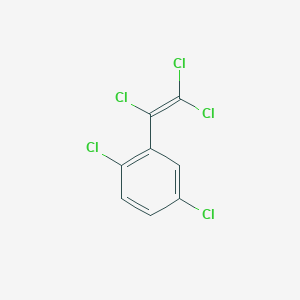

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
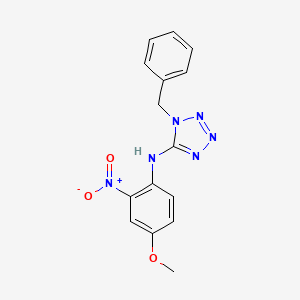
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
